

In Vitro Characterization of Hedgehog Acyltransferase (HHAT): A Technical Guide

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Compound of Interest

Compound Name:	Hpatt
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Introduction

Hedgehog acyltransferase (HHAT) is a multipass transmembrane enzyme residing in the endoplasmic reticulum.[1] It plays a crucial role in the Hedgehog (Hh) signaling pathway by catalyzing the N-terminal palmitoylation of Hedgehog proteins, such as Sonic Hedgehog (Shh). [2][3] This lipid modification is essential for the proper signaling activity of Hedgehog proteins, which are critical for embryonic development and have been implicated in the progression of various cancers.[2][4] Consequently, HHAT has emerged as a promising therapeutic target for cancers dependent on aberrant Hedgehog signaling.[1] This guide provides an in-depth overview of the in vitro characterization of HHAT, including its biochemical properties, enzymatic kinetics, detailed experimental protocols, and its role within the Hedgehog signaling pathway.

Biochemical Properties and Enzymatic Activity

HHAT is a member of the membrane-bound O-acyltransferase (MBOAT) superfamily.[2] It catalyzes the transfer of a palmitoyl group from palmitoyl-CoA to the N-terminal cysteine of a

Hedgehog protein.[3] The optimal pH for human HHAT activity is 6.5, and its activity is inhibited by NaCl concentrations above 150 mM.[5]

Quantitative Data for HHAT

The following tables summarize key quantitative data for human HHAT, providing a baseline for enzyme kinetics and inhibitor potency.

Table 1: Michaelis-Menten Constants for Human HHAT

Substrate	Apparent Km (μM)	Vmax ($\mu\text{mol}/\text{min}$)	Reference
Palmitoyl-CoA	1.25	Not Reported	[6]
Shh peptide	3.0	Not Reported	[6]
NBD-palmitoyl-CoA	2.9 ± 0.6	0.118	[7]

Km and Vmax values can vary depending on the specific assay conditions and the form of the enzyme and substrates used.

Table 2: IC50 Values of Selected HHAT Inhibitors

Inhibitor	IC50 (μM)	Assay Type	Reference
RUSKI-43	~1	Cell-based	[1]
RUSKI-201	~1	Cell-based	[1]
IMP-1575	Sub- μM	Enzymatic	[8]
Compound 1	2	Enzymatic	[9]
NF-449	1.4	Enzymatic	[9]

Experimental Protocols

In Vitro HHAT Activity Assay using a Fluorescently Labeled Substrate

This protocol describes a non-radioactive method to measure HHAT activity in vitro using a fluorescently labeled fatty acyl-CoA analog.

Materials:

- Purified human HHAT
- Sonic Hedgehog (Shh) peptide substrate (e.g., a peptide corresponding to the N-terminus of human Shh)
- NBD-palmitoyl-CoA (fluorescent fatty acyl donor)
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.1% (w/v) CHAPS
- Stop Solution: 2x Laemmli sample buffer
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare the HHAT reaction mix in a microcentrifuge tube on ice. For a single 50 μ L reaction, combine:
 - 25 μ L of 2x Assay Buffer
 - 5 μ L of Shh peptide (at a final concentration of 25 μ M)
 - X μ L of purified HHAT (amount to be optimized)
 - ddH₂O to a final volume of 45 μ L
- Pre-incubate the reaction mix at 37°C for 5 minutes.
- Initiate the reaction by adding 5 μ L of NBD-palmitoyl-CoA (at a final concentration of 10 μ M).
- Incubate the reaction at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

- Stop the reaction by adding 50 μ L of Stop Solution.
- Analyze the reaction products. The fluorescently palmitoylated Shh peptide can be separated from the unreacted NBD-palmitoyl-CoA by SDS-PAGE. The gel can then be imaged using a fluorescence gel scanner.
- Alternatively, for a more high-throughput method, the increase in fluorescence polarization upon the transfer of the NBD-palmitoyl group to the larger Shh peptide can be measured directly in the microplate.

Click Chemistry-Based HHAT Activity Assay

This protocol utilizes a palmitoyl-CoA analog with a clickable alkyne tag, allowing for a highly sensitive and specific detection of HHAT activity.

Materials:

- Purified human HHAT
- Biotinylated Shh peptide substrate
- Alkyne-tagged palmitoyl-CoA
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.1% (w/v) n-dodecyl β -D-maltopyranoside (DDM)
- Stop Solution: 1% SDS
- Click reaction components: Azido-FLAG peptide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate)
- Streptavidin-coated microplate
- Anti-FLAG antibody conjugated to a reporter enzyme (e.g., HRP)
- Substrate for the reporter enzyme (e.g., TMB)

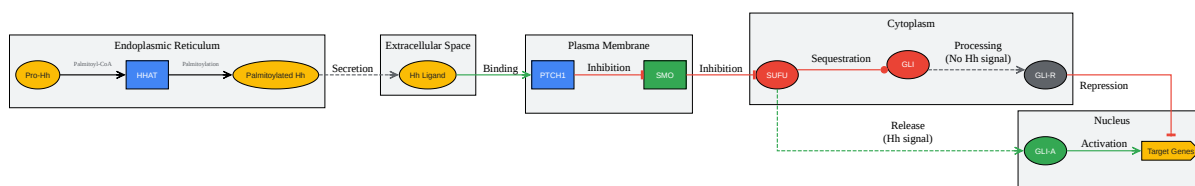
Procedure:

- Perform the enzymatic reaction in a microcentrifuge tube as described in the fluorescent assay protocol, substituting the NBD-palmitoyl-CoA with the alkyne-tagged palmitoyl-CoA.
- Stop the reaction by adding the Stop Solution.
- Perform the click reaction by adding the azido-FLAG peptide, copper sulfate, and sodium ascorbate to the reaction mixture. Incubate at room temperature for 1 hour.
- Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 1 hour at room temperature to capture the biotinylated Shh peptide.
- Wash the plate three times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
- Add the anti-FLAG-HRP antibody and incubate for 1 hour at room temperature.
- Wash the plate three times.
- Add the HRP substrate and measure the colorimetric readout using a microplate reader.

Visualizations

Hedgehog Signaling Pathway

The following diagram illustrates the canonical Hedgehog signaling pathway, highlighting the central role of HHAT in the initial processing of the Hedgehog ligand.

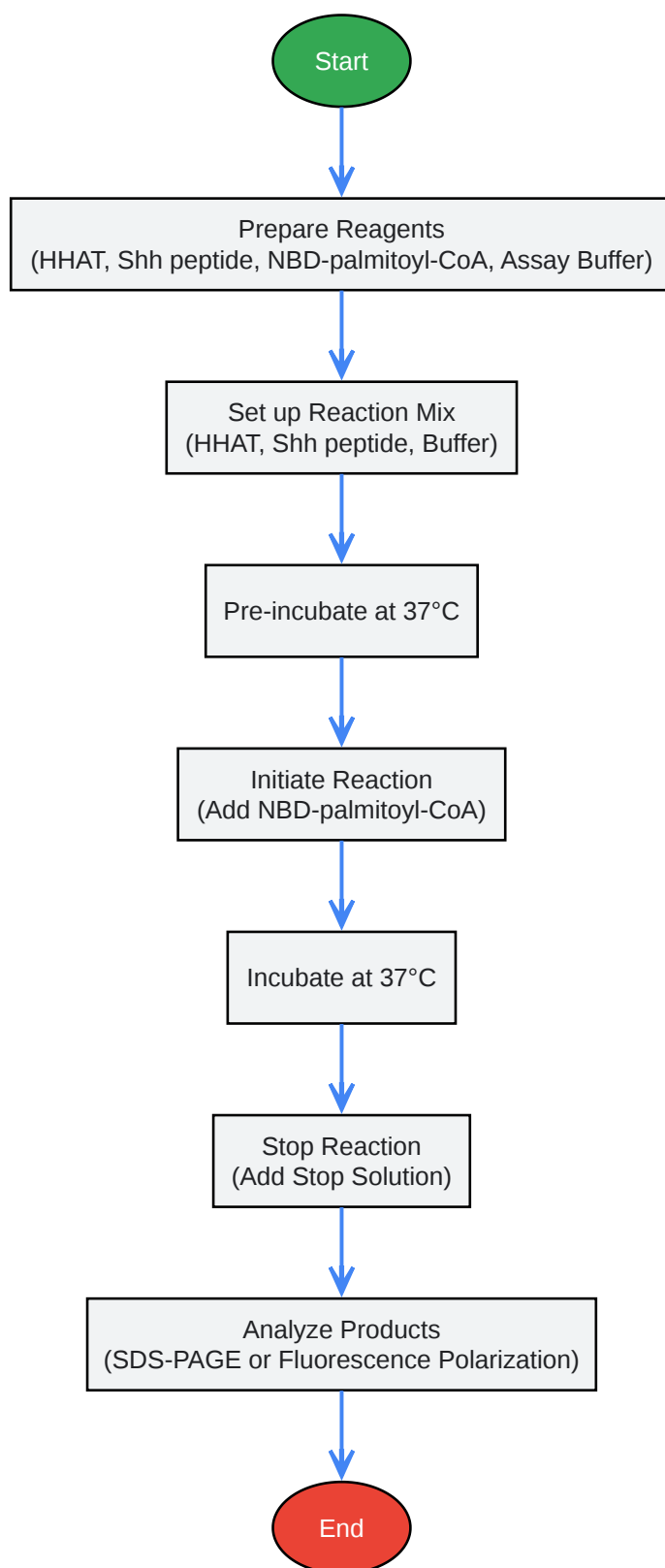


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Caption: Canonical Hedgehog signaling pathway.

Experimental Workflow for a Fluorescent HHAT Assay

The diagram below outlines the major steps in the in vitro fluorescent HHAT activity assay.

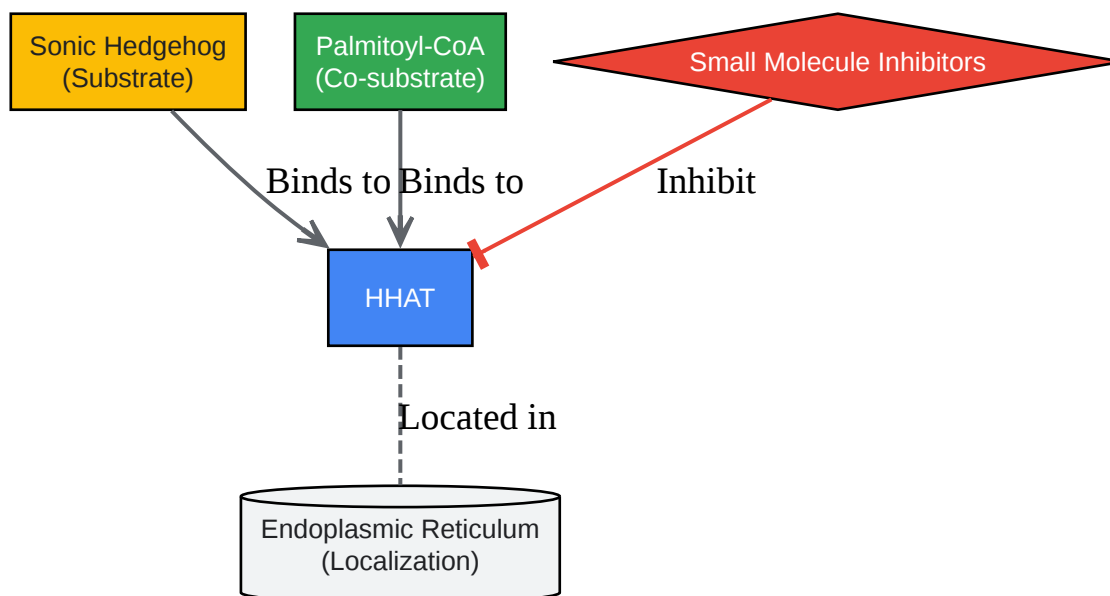


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Caption: Workflow for a fluorescent HHAT assay.

HHAT Protein-Protein Interaction Logic

This diagram illustrates the key interactions of HHAT within the cell.



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Caption: HHAT protein-protein interaction logic.

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